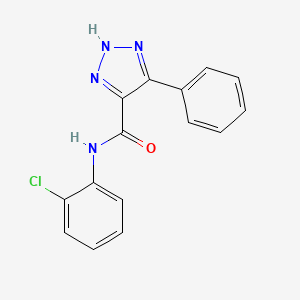![molecular formula C17H16N4O2 B6428163 2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]indolizine CAS No. 2034251-12-0](/img/structure/B6428163.png)
2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]indolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]indolizine is a heterocyclic compound that has been studied for its potential in various scientific research applications. It is a five-membered ring system containing two nitrogen atoms and three carbon atoms, and its structure is similar to that of indole. This compound has been found to possess interesting properties such as anti-inflammatory, anti-oxidant and anti-cancer activities. In addition, this compound is also known to possess antimicrobial, antifungal and antiviral activities.
Applications De Recherche Scientifique
2-[3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]indolizine has been studied for its potential in various scientific research applications. It has been found to possess anti-inflammatory, anti-oxidant and anti-cancer activities. In addition, this compound has also been found to possess antimicrobial, antifungal and antiviral activities.
Mécanisme D'action
Target of Action
The primary targets of 2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]indolizine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . This interaction results in changes to the signaling pathways regulated by these receptors, affecting cell proliferation, migration, and angiogenesis .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound’s interaction with FGFRs inhibits these pathways, disrupting the processes they regulate .
Pharmacokinetics
Similar compounds have been shown to be eliminated by both metabolism and renal clearance
Result of Action
The inhibition of FGFRs by this compound can lead to a decrease in cell proliferation and migration, as well as angiogenesis . This can result in the inhibition of tumor growth and progression .
Avantages Et Limitations Des Expériences En Laboratoire
2-[3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]indolizine has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, and it is also relatively stable and has a low cost. Furthermore, it has been found to possess a wide range of biological activities, making it a useful compound for studying the mechanisms of action of various physiological processes.
On the other hand, this compound also has certain limitations. For example, it has been found to be unstable in acidic or basic conditions, and it has also been found to have a short half-life in vivo.
Orientations Futures
2-[3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]indolizine has a wide range of potential applications in scientific research. Further research could be conducted to better understand its mechanism of action and to identify new therapeutic targets. In addition, further studies could be conducted to evaluate the compound’s potential for use in drug delivery systems, as well as its potential for use in the treatment of various diseases. Further research could also be conducted to evaluate the compound’s potential for use in other areas such as agriculture and food science.
Méthodes De Synthèse
2-[3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]indolizine can be synthesized via a multi-step process. The first step involves the reaction of 2-chloropyrimidine with pyrrolidine-1-carbonyl chloride in the presence of a base. The resulting product is then reacted with indole in the presence of a base to produce the desired compound. This process is known as the Ugi four-component reaction.
Propriétés
IUPAC Name |
indolizin-2-yl-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-16(13-10-14-4-1-2-8-20(14)11-13)21-9-5-15(12-21)23-17-18-6-3-7-19-17/h1-4,6-8,10-11,15H,5,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVRAGNJGSHWIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)C3=CN4C=CC=CC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-({3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-yl}carbonyl)benzoate](/img/structure/B6428110.png)
![N-(4-{2-oxo-2-[3-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethyl}phenyl)acetamide](/img/structure/B6428111.png)
![2-methyl-3-[4-(trifluoromethyl)piperidin-1-yl]pyrazine](/img/structure/B6428118.png)
![1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B6428119.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methylphenyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B6428124.png)
![methyl 2-[4-(pyridin-3-yloxy)piperidine-1-carbonyl]benzoate](/img/structure/B6428127.png)

![1-phenyl-4-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]butane-1,4-dione](/img/structure/B6428149.png)
![N-(3-methyl-4-{[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)propanamide](/img/structure/B6428177.png)
![4-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B6428179.png)
![2-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile](/img/structure/B6428187.png)